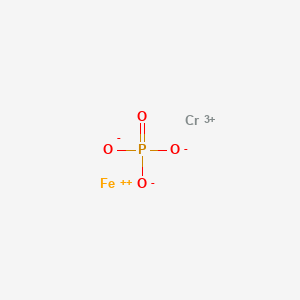
Chromium(3+);iron(2+);phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+);iron(2+);phosphate is a compound that consists of chromium in the +3 oxidation state, iron in the +2 oxidation state, and phosphate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(3+);iron(2+);phosphate can be synthesized through various methods. One common approach involves the reaction of chromium(III) chloride, iron(II) sulfate, and sodium phosphate in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale precipitation reactions. The reactants are mixed in large reactors, and the pH is carefully controlled to optimize the yield of the compound. The precipitate is then separated using filtration techniques and further processed to achieve the desired purity and particle size.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(3+);iron(2+);phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium and iron can participate in redox reactions, where their oxidation states change.
Substitution Reactions: The phosphate ions in the compound can be substituted with other anions under specific conditions.
Precipitation Reactions: The compound can precipitate out of solution when mixed with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide can oxidize chromium(III) to chromium(VI).
Reducing Agents: Sodium borohydride and hydrazine can reduce chromium(VI) back to chromium(III).
Acidic and Basic Conditions: The solubility and stability of the compound can be influenced by the pH of the solution.
Major Products Formed
Chromium(VI) Compounds: Formed during oxidation reactions.
Iron(III) Compounds: Formed during oxidation reactions.
Substituted Phosphates: Formed during substitution reactions.
Applications De Recherche Scientifique
Chromium(3+);iron(2+);phosphate has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Used in corrosion prevention and as a component in coatings and pigments.
Mécanisme D'action
The mechanism of action of chromium(3+);iron(2+);phosphate involves its interaction with various molecular targets and pathways. For example, chromium(III) can bind to the beta-subunit of ATP synthase, inhibiting its enzymatic activity and affecting cellular energy metabolism . Additionally, the compound can catalyze the adsorption of divalent cations onto its surface through a cation exchange mechanism .
Comparaison Avec Des Composés Similaires
Chromium(3+);iron(2+);phosphate can be compared with other similar compounds such as:
Chromium(III) phosphate: Similar in composition but lacks the iron component.
Iron(II) phosphate: Similar in composition but lacks the chromium component.
Chromium(III) sulfate: Contains chromium in the +3 oxidation state but with sulfate ions instead of phosphate.
Iron(II) sulfate: Contains iron in the +2 oxidation state but with sulfate ions instead of phosphate.
This compound is unique due to the combination of both chromium and iron in its structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
58033-78-6 |
|---|---|
Formule moléculaire |
CrFeO4P+2 |
Poids moléculaire |
202.81 g/mol |
Nom IUPAC |
chromium(3+);iron(2+);phosphate |
InChI |
InChI=1S/Cr.Fe.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+2;/p-3 |
Clé InChI |
VGZPYADJTLULHB-UHFFFAOYSA-K |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Cr+3].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)


![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
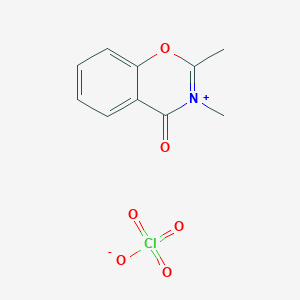
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
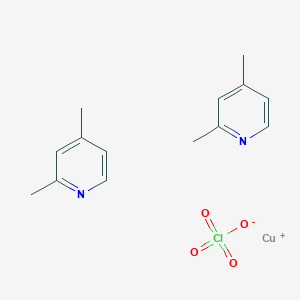
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
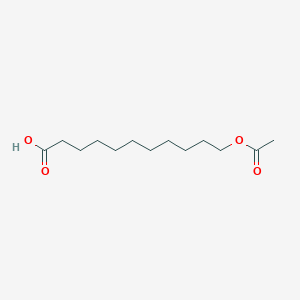
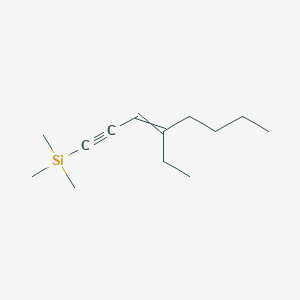
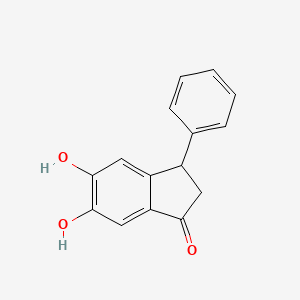
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)

